molecular formula C6H12F2N2 B6157927 2-(difluoromethyl)-1-methylpiperazine CAS No. 1780451-86-6

2-(difluoromethyl)-1-methylpiperazine

Cat. No.: B6157927
CAS No.: 1780451-86-6
M. Wt: 150.17 g/mol
InChI Key: PPKAZYAHZHGHSN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1-methylpiperazine is a chemical compound that features a piperazine ring substituted with a difluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-1-methylpiperazine typically involves the introduction of the difluoromethyl group into the piperazine ring. One common method is the reaction of 1-methylpiperazine with a difluoromethylating agent under controlled conditions. For example, difluoromethylation can be achieved using difluoromethyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethyl)-1-methylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethyl)-1-methylpiperazine is unique due to the presence of the difluoromethyl group, which imparts specific properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in the design of pharmaceuticals and other biologically active molecules .

Properties

CAS No.

1780451-86-6

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

2-(difluoromethyl)-1-methylpiperazine

InChI

InChI=1S/C6H12F2N2/c1-10-3-2-9-4-5(10)6(7)8/h5-6,9H,2-4H2,1H3

InChI Key

PPKAZYAHZHGHSN-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC1C(F)F

Purity

95

Origin of Product

United States

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